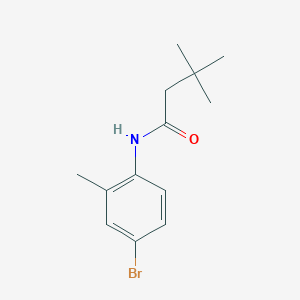![molecular formula C22H22N4O4S B297189 1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297189.png)
1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic benefits in various diseases, including cancer and autoimmune disorders.
作用机制
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) pathways. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration in cancer cells. In autoimmune disorders, TAK-659 modulates the immune response by inhibiting the production of inflammatory cytokines and reducing the activation of B cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell proliferation, survival, and migration. In autoimmune disorders, TAK-659 reduces the activation of B cells and the production of inflammatory cytokines, leading to the modulation of the immune response.
实验室实验的优点和局限性
One of the advantages of TAK-659 is its specificity for BTK, making it a potential treatment option for diseases that involve the BCR and FcR pathways. TAK-659 also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for oral administration. However, the limitations of TAK-659 include its potential toxicity and off-target effects, which need to be further studied in clinical trials.
未来方向
There are several future directions for the research and development of TAK-659. One direction is to further study the efficacy and safety of TAK-659 in clinical trials for various diseases, including cancer and autoimmune disorders. Another direction is to investigate the potential combination therapy of TAK-659 with other targeted therapies or immunotherapies. Finally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of active research.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor with potential therapeutic benefits in various diseases, including cancer and autoimmune disorders. Its specificity for BTK and good pharmacokinetic properties make it a promising treatment option. However, further studies are needed to fully understand its mechanism of action, efficacy, and safety in clinical trials. The future directions for the research and development of TAK-659 are promising and could lead to the development of more effective treatments for cancer and autoimmune disorders.
合成方法
TAK-659 can be synthesized using a multi-step process that involves the reaction of different reagents and catalysts. The synthesis starts with the reaction of 3,4-dimethylbenzaldehyde and ethyl acetoacetate in the presence of piperidine to form 1-(3,4-dimethylphenyl)-2-ethoxycarbonyl-1,3-butadiene. This intermediate is then treated with thiosemicarbazide and triethylamine to form 1-(3,4-dimethylphenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione. Finally, the addition of 4-(2-furoyl)-1-piperazinecarboxylic acid hydrazide and acetic anhydride in the presence of pyridine produces TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing tumor size in animal models. TAK-659 has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
分子式 |
C22H22N4O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(5E)-1-(3,4-dimethylphenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H22N4O4S/c1-14-5-6-16(12-15(14)2)26-20(28)17(19(27)23-22(26)31)13-24-7-9-25(10-8-24)21(29)18-4-3-11-30-18/h3-6,11-13H,7-10H2,1-2H3,(H,23,27,31)/b17-13+ |
InChI 键 |
YJBKAUUHWGYAKZ-GHRIWEEISA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S)C |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)





![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)